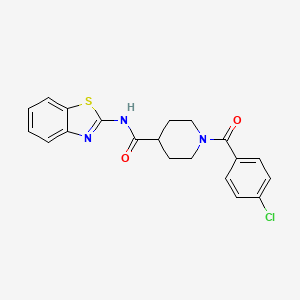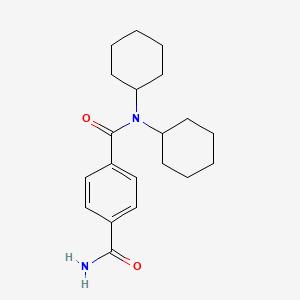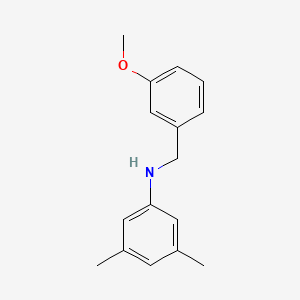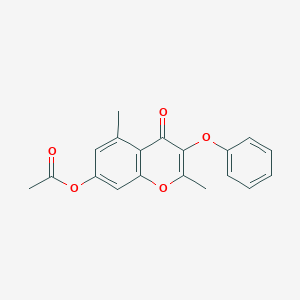
2,5-dimethyl-4-oxo-3-phenoxy-4H-chromen-7-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-dimethyl-4-oxo-3-phenoxy-4H-chromen-7-yl acetate, also known as DPOCA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DPOCA belongs to the family of coumarin derivatives and has been found to exhibit a wide range of biological activities.
Mecanismo De Acción
The mechanism of action of 2,5-dimethyl-4-oxo-3-phenoxy-4H-chromen-7-yl acetate is not fully understood. However, it has been suggested that 2,5-dimethyl-4-oxo-3-phenoxy-4H-chromen-7-yl acetate may exert its biological effects by modulating various signaling pathways in cells. For example, 2,5-dimethyl-4-oxo-3-phenoxy-4H-chromen-7-yl acetate has been found to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer development. 2,5-dimethyl-4-oxo-3-phenoxy-4H-chromen-7-yl acetate has also been shown to activate the Nrf2 signaling pathway, which is involved in antioxidant defense.
Biochemical and Physiological Effects:
2,5-dimethyl-4-oxo-3-phenoxy-4H-chromen-7-yl acetate has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in inflammation. 2,5-dimethyl-4-oxo-3-phenoxy-4H-chromen-7-yl acetate has also been found to induce apoptosis, or programmed cell death, in cancer cells. In addition, 2,5-dimethyl-4-oxo-3-phenoxy-4H-chromen-7-yl acetate has been shown to have a protective effect against oxidative stress-induced damage in cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,5-dimethyl-4-oxo-3-phenoxy-4H-chromen-7-yl acetate has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities. It also exhibits a wide range of biological activities, making it a versatile tool for studying various biological processes. However, there are also some limitations to using 2,5-dimethyl-4-oxo-3-phenoxy-4H-chromen-7-yl acetate in lab experiments. For example, it may exhibit non-specific effects on cells, making it difficult to interpret the results of experiments.
Direcciones Futuras
There are several future directions for research on 2,5-dimethyl-4-oxo-3-phenoxy-4H-chromen-7-yl acetate. One area of interest is the development of 2,5-dimethyl-4-oxo-3-phenoxy-4H-chromen-7-yl acetate derivatives that exhibit improved biological activity and specificity. Another area of interest is the investigation of the mechanism of action of 2,5-dimethyl-4-oxo-3-phenoxy-4H-chromen-7-yl acetate, which may provide insights into its potential therapeutic applications. Finally, the use of 2,5-dimethyl-4-oxo-3-phenoxy-4H-chromen-7-yl acetate in animal models of disease may provide valuable information on its potential as a therapeutic agent.
Métodos De Síntesis
2,5-dimethyl-4-oxo-3-phenoxy-4H-chromen-7-yl acetate can be synthesized using a multi-step process that involves the condensation of phenoxyacetic acid with 2,5-dimethyl-4-hydroxycoumarin in the presence of a dehydrating agent such as thionyl chloride. The resulting intermediate is then acetylated using acetic anhydride to yield the final product, 2,5-dimethyl-4-oxo-3-phenoxy-4H-chromen-7-yl acetate.
Aplicaciones Científicas De Investigación
2,5-dimethyl-4-oxo-3-phenoxy-4H-chromen-7-yl acetate has been extensively studied for its potential applications in scientific research. It has been found to exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, anticancer, and antimicrobial properties. 2,5-dimethyl-4-oxo-3-phenoxy-4H-chromen-7-yl acetate has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to have a protective effect against oxidative stress-induced damage in cells.
Propiedades
IUPAC Name |
(2,5-dimethyl-4-oxo-3-phenoxychromen-7-yl) acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O5/c1-11-9-15(23-13(3)20)10-16-17(11)18(21)19(12(2)22-16)24-14-7-5-4-6-8-14/h4-10H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVUXSRCJEJLLKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1C(=O)C(=C(O2)C)OC3=CC=CC=C3)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dimethyl-4-oxo-3-phenoxy-4H-chromen-7-yl acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-({[1-amino-2-(3,4-diethoxyphenyl)ethylidene]amino}oxy)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-2-furamide](/img/structure/B5705389.png)
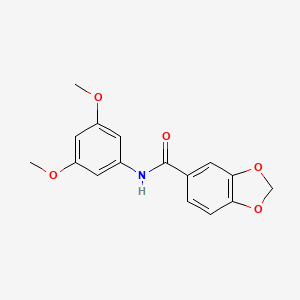
![N-{[(4-methoxyphenyl)amino]carbonothioyl}-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B5705414.png)
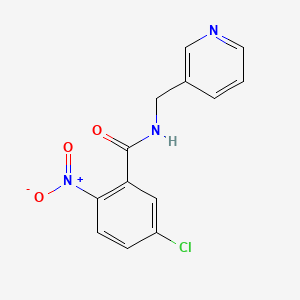
![2-[2-(2,4-dimethylphenoxy)ethyl]-2H-1,2,3-benzotriazole](/img/structure/B5705425.png)
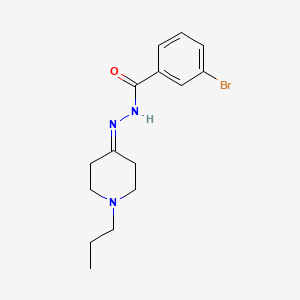
![N-[4-(trifluoromethyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5705435.png)
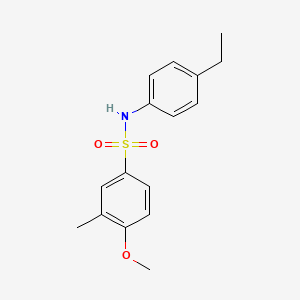
![1-{[(2,6-dichlorobenzyl)thio]acetyl}pyrrolidine](/img/structure/B5705444.png)
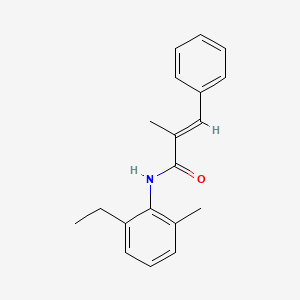
![2-[(2-chloro-6-fluorobenzyl)thio]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B5705454.png)
